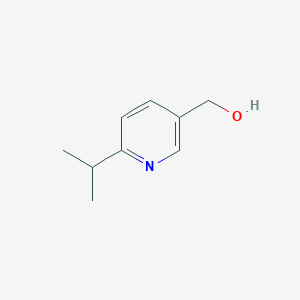

(6-Isopropylpyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-propan-2-ylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)9-4-3-8(6-11)5-10-9/h3-5,7,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTMXNXYJNMZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Isopropylpyridin 3 Yl Methanol

Established Laboratory-Scale Synthetic Pathways

Common laboratory preparations of (6-Isopropylpyridin-3-yl)methanol rely on standard organic transformations, particularly the reduction of carbonyl compounds or the use of organometallic reagents to form the required carbon-carbon bonds.

A primary and straightforward route to this compound is the reduction of a corresponding carboxylic acid derivative, such as an ester or an acid chloride. The most common precursor is an ester of 6-isopropylnicotinic acid, like methyl 6-isopropylnicotinate. This transformation is typically achieved using metal hydride reagents or catalytic hydrogenation.

Catalytic hydrogenation represents a "green" and efficient method for ester reduction. udg.edu Modern approaches utilize sophisticated catalysts under hydrogen pressure. For instance, ruthenium and osmium complexes have been identified as highly efficient and selective catalysts for reducing esters to alcohols under neutral or basic conditions at temperatures ranging from 40–100 °C. udg.edu A general procedure for the hydrogenation of pyridine (B92270) esters involves dissolving the ester in a suitable solvent like tetrahydrofuran, adding a catalyst and a base (e.g., potassium methoxide), and reacting under hydrogen pressure (50-100 atm) at elevated temperatures. chemicalbook.com Another established method involves using a palladium on carbon (Pd/C) catalyst. The reduction of methyl isonicotinate (B8489971) to the corresponding piperidine (B6355638) ester is well-documented using 5% Pd/C at temperatures of 60-100°C and moderate pressures, a method adaptable for the synthesis of pyridine alcohols by careful control of hydrogen uptake to avoid ring saturation. google.com

The table below summarizes typical conditions for the catalytic reduction of pyridinecarboxylic acid esters.

| Catalyst System | Substrate Example | Reagents & Conditions | Product | Reference |

| Ruthenium Complex | Ethyl Nicotinate | H₂, Potassium Methoxide, THF, 100°C, 50-100 atm | 3-Pyridinemethanol | chemicalbook.com |

| Palladium on Carbon | Methyl Isonicotinate | H₂, Methanol (B129727), 80°C, 60 psig | Methyl Isonipecotate | google.com |

| Ruthenium/Osmium Complexes | General Esters | H₂, 40-100°C, ≤ 0.05 mol% catalyst | Primary Alcohols | udg.edu |

This pathway involves the construction of the target molecule by forming a key carbon-carbon bond using an organometallic reagent or by reducing a pre-formed aldehyde or ketone. A logical intermediate for this synthesis is 6-isopropylpyridine-3-carbaldehyde. This aldehyde can be synthesized through various methods, such as the oxidation of this compound itself or from other precursors like 3-cyano-6-isopropylpyridine. wikipedia.orgchemicalbook.com

Once the aldehyde is obtained, a simple reduction will yield the desired alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are effective for this transformation.

Alternatively, the synthesis can proceed through the reaction of an organometallic reagent with a suitable electrophile. For example, a Grignard reagent can add to a nitrile. masterorganicchemistry.com This could involve the synthesis of 6-isopropylnicotinonitrile, followed by reaction with a Grignard reagent to form an imine intermediate, which is then hydrolyzed to a ketone. The subsequent reduction of the ketone would yield a secondary alcohol. masterorganicchemistry.com More directly, if starting from an acid chloride like 6-isopropylnicotinoyl chloride, reaction with a Gilman reagent (lithium dialkylcuprate) can produce a ketone by adding just one equivalent of the organometallic reagent. youtube.com In contrast, using a more reactive Grignard reagent with an acid chloride or ester typically leads to the addition of two equivalents, resulting in a tertiary alcohol after workup. youtube.com

The general mechanism for organometallic addition to an aldehyde involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon. youtube.com This is followed by an aqueous or acidic workup to protonate the resulting alkoxide and yield the alcohol. youtube.com

Development of Novel Synthetic Routes to the 6-Isopropylpyridine Core Bearing a 3-Hydroxymethyl Functionality

Research into pyridine synthesis is continually evolving, with new methods being developed to construct the heterocyclic ring with specific substitution patterns, offering alternatives to functionalizing a pre-made ring.

De novo synthesis of the pyridine ring allows for the strategic placement of functional groups. These methods often involve cycloaddition or condensation reactions. nih.gov

One such advanced approach is a three-component synthesis that utilizes a redox-neutral catalytic intermolecular aza-Wittig reaction to form 2-azadienes, which then undergo Diels-Alder reactions. nih.gov This two-pot process can rapidly generate diverse tri- and tetrasubstituted pyridines from a range of aldehydes, α,β-unsaturated acids, and enamines. nih.gov Another innovative method involves a cascade reaction initiated by a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate. nih.gov This forms a 3-azatriene intermediate that undergoes electrocyclization and subsequent air oxidation to yield highly substituted pyridines in moderate to excellent yields (43–91%). nih.gov These modular strategies offer high functional group tolerance and could be adapted to produce the 6-isopropylpyridine core with a precursor to the 3-hydroxymethyl group. nih.govnih.gov

Directing new functional groups to specific positions on an existing pyridine ring can be challenging due to the electronic nature of the heterocycle. msu.edunih.gov The nitrogen atom deactivates the ring towards electrophilic substitution and directs nucleophilic substitution primarily to the 2- and 4-positions. msu.edu However, novel methods are being developed to overcome these inherent reactivity patterns.

For instance, direct C-H functionalization is a powerful tool. While many methods focus on the 2- or 4-positions, specific reagents and conditions can achieve functionalization at the C3 position. nih.govacs.org The use of n-butylsodium as a base, in contrast to organolithium reagents, has been shown to selectively deprotonate pyridine at the C4 position, but variations in substrates and conditions can influence the site of metalation. nih.gov For example, pyridine substrates with substituents at the 2-position, such as methoxy (B1213986) or fluorine, can lead to highly selective functionalization at the 3-position. nih.gov This approach could potentially be used to introduce a hydroxymethyl precursor at the C3 position of a 2-isopropylpyridine.

Another strategy involves the addition of Grignard reagents to pyridine N-oxides, which typically functionalizes the 2-position. organic-chemistry.org Subsequent manipulation of the resulting product could be envisioned to achieve the desired substitution pattern.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction parameters is crucial for maximizing yield, minimizing side products, and ensuring the economic viability of a synthesis. For the reduction of esters like methyl 6-isopropylnicotinate using catalytic hydrogenation, key variables include catalyst concentration, temperature, and pressure. With a 5% palladium on carbon catalyst, increasing the catalyst loading from 4 grams to 10 grams per mole of ester can reduce reaction times from 6-12 hours to 2-4 hours. google.com The reaction rate is also sensitive to temperature, with a practical operating range often between 60°C and 100°C. google.com

The table below provides an example of reaction optimization for ester aminolysis catalyzed by substituted pyridones, illustrating how substituent effects can be studied to enhance catalytic activity.

| Catalyst | Substituent Position | Substituent | Conversion (%) |

| 2-Pyridone | C5 | -Cl | Similar to C4-substituted |

| 2-Pyridone | C6 | -Halo (Cl, Br) | Highest catalytic activity |

| 2-Pyridone | C5, C6 | Di-substituted | Decreased activity |

This table is adapted from a study on ester aminolysis to demonstrate the principles of optimizing catalytic activity through structural modification of a pyridine-based catalyst. nih.gov

Catalytic Approaches in the Synthesis of Pyridylmethanols

Catalytic methods offer efficient and selective routes to pyridylmethanols by reducing the corresponding carboxylic acid derivatives or aldehydes. These approaches are often preferred over stoichiometric reductants due to higher efficiency, milder reaction conditions, and reduced waste generation. The primary catalytic strategies include the hydrogenation of pyridine esters and the hydrosilylation or transfer hydrogenation of pyridine aldehydes.

Catalytic Hydrogenation of Pyridine Carboxylic Esters:

The direct catalytic hydrogenation of pyridine carboxylic esters to alcohols is a thermodynamically favorable but kinetically challenging transformation. The aromatic pyridine ring is susceptible to hydrogenation, and harsh conditions are often required, which can lead to over-reduction to piperidine derivatives. researchgate.net However, specialized catalyst systems, particularly those based on ruthenium, have been developed to achieve this selective reduction. For instance, a patented process describes the use of a ruthenium complex with a specific phosphine (B1218219) ligand in the presence of a base to effectively hydrogenate various ester compounds, including methyl nicotinate, to the corresponding alcohol in high yields under hydrogen pressure. chemicalbook.com

The general inactivity of esters towards catalytic hydrogenation compared to other functional groups can be an advantage, allowing for selective reductions elsewhere in a molecule. libretexts.org However, for the synthesis of pyridylmethanols, overcoming this low reactivity is key.

Table 1: Catalytic Systems for Hydrogenation of Pyridine Esters to Pyridylmethanols

| Catalyst System | Substrate Example | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ruthenium complex Ia / Potassium methoxide | Methyl nicotinate | H₂ (50-100 atm), THF, 100°C, 10-336 h | 90% | chemicalbook.com |

This table is representative of catalytic systems for the reduction of pyridine esters. Specific conditions may vary based on the full substrate structure.

Catalytic Hydrosilylation and Transfer Hydrogenation of Pyridine Aldehydes:

A more common and milder alternative to ester hydrogenation is the reduction of pyridine aldehydes. Hydrosilylation, which involves the addition of a silicon-hydrogen bond across the C=O double bond followed by hydrolysis, is a highly effective method. This reaction can be catalyzed by a variety of metal complexes. Notably, there is a significant research trend towards using earth-abundant, first-row transition metals like iron and manganese, which are less expensive and more sustainable than precious metals.

Bis(imino)pyridine iron complexes have been demonstrated as highly efficient precatalysts for the hydrosilylation of a broad range of aldehydes, including heteroaromatic ones, using phenylsilane (B129415) or diphenylsilane (B1312307) as the hydride source. acs.org Similarly, well-defined manganese(II) complexes have shown very high activity for the atom-economic hydrosilylation of aldehydes under mild conditions. acs.org Ruthenium complexes, such as those with pincer-type ligands, are also highly active for this transformation. documentsdelivered.comrsc.orgrsc.org

Transfer hydrogenation offers another facile reduction pathway. In this method, a hydrogen donor molecule, such as 2-propanol or formic acid, is used in place of molecular hydrogen gas. Ruthenium pincer complexes have proven to be exceptionally efficient catalysts for the transfer hydrogenation of various aldehydes to their corresponding primary alcohols. documentsdelivered.com

Table 2: Selected Catalytic Systems for the Reduction of Aldehydes to Alcohols

| Reaction Type | Catalyst Type | Substrate Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Hydrosilylation | Bis(imino)pyridine Iron Complex | Aldehydes & Ketones | High activity at room temperature; broad functional group tolerance. | acs.org |

| Hydrosilylation | 2-Iminopyrrolyl Alkyl-Manganese(II) Complex | Aldehydes & Ketones | Very active precatalyst under mild conditions; atom-economic. | acs.org |

| Hydrosilylation | [PSiP]-pincer Iron Hydrides | Carbonyl Compounds | Catalysis can be promoted by pyridine N-oxide at low temperatures. | kit.edursc.org |

This table summarizes various catalytic approaches applicable to the reduction of pyridine aldehydes, the likely precursors to pyridylmethanols.

Green Chemistry Principles in the Synthesis of this compound

Green Synthesis of Nicotinic Acid Precursors:

The industrial production of the core nicotinic acid structure has been a major focus of green process development. nih.gov Historically, methods involved liquid-phase oxidation using strong acids like nitric acid, which generates significant waste and environmentally harmful by-products such as nitrous oxide (N₂O), a potent greenhouse gas. nih.govchimia.ch Modern approaches prioritize the catalytic gas-phase oxidation of picoline derivatives using air as the oxidant. chimia.ch These processes are highly selective, generate water as the primary by-product, and offer high atom economy, representing a significant advancement in sustainable chemical manufacturing. nih.gov

Catalysis and Atom Economy:

The catalytic methods described in section 2.4 are inherently greener than stoichiometric reductions. For example, using NaBH₄-MeOH or NaBH₄/AlCl₃ systems for ester reduction generates significant inorganic waste. scholarsresearchlibrary.comresearchgate.net In contrast, catalytic hydrogenation uses molecular hydrogen, with water being the only theoretical by-product after the reduction of an ester. The catalyst is used in small quantities and can often be recycled. The development of catalysts based on earth-abundant and non-toxic metals like iron is a key goal of green chemistry. acs.orgacs.org

Sustainable Reaction Conditions:

Green chemistry also emphasizes the use of safer solvents and more energy-efficient reaction conditions.

Solvents: Research focuses on replacing hazardous solvents like chlorinated hydrocarbons or DMF with greener alternatives such as water, ethanol, 2-propanol, or dimethyl sulfoxide (B87167) (DMSO). google.com

Energy: Electrocatalytic hydrogenation has emerged as a promising green technology. nih.gov By using electricity, potentially from renewable sources, it can drive the hydrogenation of pyridines at ambient temperature and pressure, offering a significant energy saving compared to traditional high-pressure, high-temperature thermochemical methods. nih.gov

Table 3: Application of Green Chemistry Principles to Pyridylmethanol Synthesis

| Green Chemistry Principle | Conventional Method | Green Alternative | Benefit | Reference(s) |

|---|---|---|---|---|

| Waste Prevention | Stoichiometric oxidants (e.g., HNO₃) for precursor synthesis. | Catalytic air oxidation of a picoline derivative. | Reduces harmful by-products (e.g., N₂O) and increases atom economy. | nih.govchimia.ch |

| Safer Solvents | Use of toxic solvents like DMF, dioxane, or chlorinated hydrocarbons. | Use of water, alcohols (ethanol, 2-propanol), or DMSO. | Reduces worker exposure and environmental contamination. | google.com |

| Design for Energy Efficiency | High-pressure/high-temperature thermal hydrogenation. | Electrocatalytic hydrogenation at ambient conditions. | Lowers energy consumption and allows use of renewable electricity. | nih.gov |

| Catalysis | Stoichiometric reductants (e.g., NaBH₄/AlCl₃). | Catalytic hydrogenation, transfer hydrogenation, or hydrosilylation. | Reduces inorganic waste, allows for catalyst recycling, increases efficiency. | chemicalbook.comacs.orgdocumentsdelivered.com |

| Less Hazardous Chemical Syntheses | Use of precious metal catalysts (Pt, Rh, Pd). | Use of catalysts based on earth-abundant metals (Fe, Mn). | Reduces reliance on rare and often more toxic heavy metals. | acs.orgacs.org |

By integrating these principles, a more sustainable synthetic route to this compound and other valuable pyridine derivatives can be designed and implemented.

Chemical Reactivity and Transformations of 6 Isopropylpyridin 3 Yl Methanol

Reactions Involving the Hydroxymethyl Group

The primary alcohol functionality of (6-isopropylpyridin-3-yl)methanol is a key site for synthetic modifications, allowing for oxidation, esterification, etherification, and halogenation reactions.

The oxidation of the hydroxymethyl group can yield either the corresponding aldehyde, 6-isopropylnicotinaldehyde (B18564), or the carboxylic acid, 6-isopropylnicotinic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are typically employed for the selective oxidation to the aldehyde. Reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are commonly used for the oxidation of pyridyl methanols to their respective aldehydes. These reactions are generally carried out in aprotic solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) to prevent over-oxidation to the carboxylic acid.

For the complete oxidation to 6-isopropylnicotinic acid, stronger oxidizing agents are required. A common method for the oxidation of primary alcohols to carboxylic acids is the use of potassium permanganate (B83412) (KMnO₄) in a basic or acidic solution, followed by an acidic workup. libretexts.org Another effective reagent is Jones reagent (CrO₃ in sulfuric acid and acetone). libretexts.org Kinetic studies on the oxidation of 3- and 4-pyridinemethanol (B147518) using chromium(VI) in acidic aqueous media have shown that the reaction proceeds to form the corresponding carboxylic acids. researchgate.net

Table 1: Oxidation Reactions of this compound

| Product | Reagent(s) | Typical Conditions |

| 6-Isopropylnicotinaldehyde | Manganese dioxide (MnO₂) | Stirring in CH₂Cl₂ or CHCl₃ at room temperature |

| 6-Isopropylnicotinaldehyde | Pyridinium chlorochromate (PCC) | Stirring in CH₂Cl₂ at room temperature |

| 6-Isopropylnicotinic acid | Potassium permanganate (KMnO₄) | Basic or acidic aqueous solution, heat, then acidic workup |

| 6-Isopropylnicotinic acid | Jones Reagent (CrO₃/H₂SO₄/acetone) | Titration in acetone (B3395972) at low temperature |

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. google.com The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed, or an excess of the alcohol or carboxylic acid is used. Alternatively, more reactive acylating agents such as acyl chlorides or acid anhydrides can be used to form esters under milder conditions, often in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct.

Etherification can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonating the hydroxymethyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide to form the ether.

The hydroxyl group can be replaced by a halogen atom through reactions with various halogenating agents. Thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to the corresponding alkyl chlorides. chadsprep.com The reaction typically proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. The mechanism can proceed via an Sₙ2 or Sₙi (internal nucleophilic substitution) pathway, and the stereochemical outcome can be influenced by the presence of a base like pyridine. masterorganicchemistry.com Similarly, phosphorus tribromide (PBr₃) is used to convert alcohols to alkyl bromides.

Electrophilic and Nucleophilic Reactions on the Pyridine Ring System

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions.

Nucleophilic aromatic substitution (SₙAr) on the pyridine ring is generally favored at the 2- and 4-positions, which are electron-deficient due to the inductive and resonance effects of the nitrogen atom. youtube.com For this compound, direct nucleophilic substitution on the ring is unlikely without a suitable leaving group. However, if the hydroxyl group were converted to a halogen, such as in (6-isopropylpyridin-3-yl)methyl chloride, this side chain could participate in nucleophilic substitution reactions.

For substitution directly on the ring, a good leaving group, such as a halogen, would need to be present at the 2-, 4-, or 6-position. For instance, if a chloro or bromo substituent were at the 6-position instead of the isopropyl group, it would be susceptible to displacement by nucleophiles like amines to form a C-N bond. The reactivity of halopyridines in SₙAr reactions is well-documented, with 2- and 4-halopyridines being significantly more reactive than 3-halopyridines. youtube.com

Electrophilic aromatic substitution (SₑAr) on the pyridine ring is significantly more difficult than on benzene (B151609) due to the deactivating effect of the electronegative nitrogen atom. quimicaorganica.orgquora.com The nitrogen atom can also be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring. When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions, as the cationic intermediates (Wheland intermediates) formed by attack at these positions are more stable than those from attack at the 2-, 4-, or 6-positions. quora.comresearchgate.net

In this compound, the hydroxymethyl group is at the 3-position. The isopropyl group at the 6-position is an electron-donating group, which would activate the ring towards electrophilic attack, although this effect is counteracted by the deactivating pyridine nitrogen. The directing effects of the existing substituents would influence the position of any further electrophilic substitution. The isopropyl group is an ortho, para-director. However, in the context of the pyridine ring, the inherent preference for substitution at the 3- and 5-positions is a stronger determining factor. Therefore, any further electrophilic substitution would be expected to occur at the 5-position, which is meta to the hydroxymethyl group and ortho to the isopropyl group, and is an electronically favored position on the pyridine ring.

Hydrogenation and Reduction Reactions of the Pyridine Nucleus

The pyridine ring of this compound is an aromatic system that can undergo hydrogenation to yield the corresponding piperidine (B6355638) derivative, (6-isopropylpiperidin-3-yl)methanol. This transformation from a flat aromatic ring to a three-dimensional saturated heterocycle is of significant interest in medicinal chemistry. The dearomatization of the pyridine nucleus, however, requires overcoming the inherent aromatic stabilization energy.

The catalytic hydrogenation of pyridines is a well-established method for accessing piperidines. wiley-vch.de This reaction is typically carried out using heterogeneous or homogeneous metal catalysts at elevated temperatures and pressures. Common catalysts include those based on nickel, cobalt, ruthenium, rhodium, and iridium. rsc.org The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction. For this compound, the presence of the electron-donating isopropyl and hydroxymethyl groups increases the electron density of the pyridine ring, making it less susceptible to reduction compared to unsubstituted pyridine. Therefore, more forcing conditions may be required.

The reduction can proceed to completion, yielding the piperidine, or under milder conditions, may yield partially hydrogenated intermediates such as dihydropyridines or tetrahydropyridines. Metal-free reduction methods have also been developed. For instance, transfer hydrogenation using agents like trichlorosilane (B8805176) catalyzed by hexamethylphosphoramide (B148902) (HMPA) has been shown to be effective for reducing pyridines bearing electron-withdrawing groups. wiley-vch.de Another approach involves the activation of the pyridine ring by N-alkylation to form a pyridinium salt, which significantly lowers the energy barrier for reduction. rsc.org This strategy facilitates dearomatization under milder conditions. For example, ruthenium-catalyzed dearomative functionalization of pyridinium salts delivers hydroxymethylated piperidines in good yields. rsc.org

The table below summarizes potential catalytic systems for the hydrogenation of this compound to (6-isopropylpiperidin-3-yl)methanol, based on established methods for substituted pyridines.

| Catalyst System | Reducing Agent | Typical Conditions | Product |

| Ru-MACHO-BH | H₂ | 40 bar H₂, 80 °C, 24 h | (6-Isopropylpiperidin-3-yl)methanol |

| PtO₂ (Adams' catalyst) | H₂ | 3 atm H₂, RT, Acetic Acid | (6-Isopropylpiperidin-3-yl)methanol |

| Rh/C | H₂ | 50-100 atm H₂, 80-100 °C | (6-Isopropylpiperidin-3-yl)methanol |

| B(C₆F₅)₃ | PhMe₂SiH | Toluene (B28343), 100 °C, 24 h | 1,2,3,6-Tetrahydro-6-isopropyl-3-pyridinemethanol |

| Iridium Complex | H₂ | Methanol (B129727), High Pressure | (6-Isopropylpiperidin-3-yl)methanol |

Formation of Quaternary Pyridinium Salts

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows the compound to react with electrophiles, most commonly alkyl halides, to form quaternary pyridinium salts. This reaction, known as the Menshutkin reaction, proceeds via an SN2 mechanism. researchgate.net The formation of a pyridinium salt introduces a positive charge on the nitrogen atom, altering the electronic properties and solubility of the molecule. researchgate.net

The quaternization of this compound can be achieved by heating it with an alkylating agent, often in a suitable solvent such as acetone, acetonitrile, or dimethylformamide. srce.hrnih.gov The reactivity of the alkylating agent follows the typical SN2 trend, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. srce.hr Various synthetic methodologies, including conventional heating, microwave irradiation, and ultrasound assistance, can be employed to promote the reaction. researchgate.netsrce.hr Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional methods. researchgate.net

The presence of the isopropyl and hydroxymethyl substituents on the pyridine ring can have a minor electronic influence on the nucleophilicity of the nitrogen atom, but does not impede the quaternization reaction. It is important to note that under strongly basic conditions, the hydroxyl group of the hydroxymethyl moiety could also be alkylated, but N-alkylation is the predominant reaction pathway for pyridines under neutral or slightly acidic conditions.

The table below illustrates the formation of various quaternary pyridinium salts from this compound with different alkylating agents.

| Reagent (Alkylating Agent) | Product Name | Structure of Cation |

| Methyl Iodide (CH₃I) | 3-(Hydroxymethyl)-6-isopropyl-1-methylpyridinium iodide | |

| Ethyl Bromide (CH₃CH₂Br) | 1-Ethyl-3-(hydroxymethyl)-6-isopropylpyridinium bromide | |

| Benzyl Chloride (C₆H₅CH₂Cl) | 1-Benzyl-3-(hydroxymethyl)-6-isopropylpyridinium chloride | |

| Propargyl Bromide (HC≡CCH₂Br) | 3-(Hydroxymethyl)-6-isopropyl-1-(prop-2-yn-1-yl)pyridinium bromide |

Rearrangement Reactions Involving the Isopropyl or Hydroxymethyl Moieties

Skeletal rearrangements are a class of organic reactions where the carbon framework of a molecule is reorganized, often to form a more stable structural isomer. masterorganicchemistry.com Such transformations typically proceed through carbocationic intermediates. wikipedia.org For this compound, rearrangement reactions could potentially be induced under specific, typically acidic, conditions that promote the formation of a carbocation.

One plausible pathway for rearrangement involves the hydroxymethyl group. In the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water). Departure of water would generate a primary pyridinylmethyl carbocation. Primary carbocations are highly unstable; however, their formation can be a prelude to a rapid 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. This type of rearrangement is known as a Wagner-Meerwein rearrangement. lscollege.ac.innumberanalytics.com

In the case of this compound, the formation of the initial primary carbocation at the 3-position could be followed by a 1,2-hydride shift from the adjacent isopropyl group. This would transform the unstable primary carbocation into a more stable tertiary carbocation. Subsequent reaction with a nucleophile (e.g., water) or loss of a proton would lead to the rearranged product.

Another possibility involves the isopropyl group itself. While direct rearrangement of the isopropyl group on the aromatic ring is unlikely, if a reaction were to generate a carbocation on the pyridine ring adjacent to the isopropyl group, a 1,2-methyl shift could occur. However, initiating such a rearrangement would require specific and likely harsh reaction conditions. Reactions that proceed through carbocation intermediates, such as Friedel-Crafts alkylation or certain elimination reactions on related substrates, are often accompanied by such rearrangements. masterorganicchemistry.com

The table below outlines a potential Wagner-Meerwein rearrangement pathway starting from this compound under acidic conditions.

| Step | Description | Intermediate/Product |

| 1. Protonation | The hydroxyl group is protonated by a strong acid (e.g., H₂SO₄). | |

| 2. Formation of Primary Carbocation | Loss of a water molecule generates a highly unstable primary carbocation. | |

| 3. 1,2-Hydride Shift | A hydride ion migrates from the isopropyl group to the primary carbocation center. | |

| 4. Formation of Product | The resulting stable tertiary carbocation is trapped by water, followed by deprotonation. | (1-(pyridin-3-yl)propan-2-yl)methanol |

This proposed rearrangement highlights a potential transformation of this compound, though experimental verification would be required to confirm its feasibility and outcome.

Applications of 6 Isopropylpyridin 3 Yl Methanol As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Advanced Heterocyclic Systems

The pyridine (B92270) ring is a ubiquitous scaffold in medicinal chemistry and materials science. The specific substitution pattern of (6-isopropylpyridin-3-yl)methanol makes it an attractive starting point for synthesizing more elaborate heterocyclic structures, where the isopropyl group can modulate solubility and steric interactions, and the methanol (B129727) group provides a handle for further chemical transformations.

The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold found in numerous biologically active compounds, including several FDA-approved kinase inhibitors used in oncology. nih.gov The development of novel derivatives of this scaffold is an active area of research aimed at discovering new therapeutic agents. nih.govresearchgate.net Compounds based on this structure are known to be potent inhibitors of targets like the B-RAF proto-oncogene (BRAF) and NADPH oxidase 2 (NOX2). nih.govmdpi.com

While direct synthesis routes employing this compound are not extensively detailed in peer-reviewed literature, its structure is primed for such applications. Synthetic strategies toward pyrrolo[2,3-b]pyridines often involve multi-step sequences starting from substituted pyridines. mdpi.comjuniperpublishers.com A plausible pathway for incorporating this compound would involve its conversion into a key intermediate, such as a 3-amino-6-isopropylpyridine derivative. This transformation would set the stage for subsequent cyclization reactions, such as condensation with an α-haloketone or other suitable coupling partners, to construct the fused pyrrole (B145914) ring, yielding the desired pyrrolo[2,3-b]pyridine framework.

Imidazo[1,2-a]pyridines represent another critical class of nitrogen-fused heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science. rsc.org This scaffold is a cornerstone for various drugs, and its synthesis has been a subject of intense study. rsc.orgresearchgate.net Efficient synthetic methods, including multicomponent reactions (MCRs), have been developed to generate diverse libraries of these derivatives. mdpi.com

One of the most powerful methods for synthesizing this scaffold is the Groebke–Blackburn–Bienaymé reaction (GBB-3CR), a one-pot reaction that combines a 2-aminopyridine, an aldehyde, and an isocyanide. nih.govrsc.org In this context, this compound can serve as a precursor to the required aldehyde component. Through a simple oxidation reaction, the hydroxymethyl group (-CH₂OH) can be converted to an aldehyde group (-CHO), yielding 6-isopropylnicotinaldehyde (B18564). This aldehyde can then be directly utilized in the GBB-3CR, allowing the isopropyl-substituted pyridine moiety to be incorporated into the C-2 position of the final imidazo[1,2-a]pyridine (B132010) product. This strategy highlights the utility of this compound as a readily modifiable building block for accessing complex drug-like scaffolds.

Filarial diseases like onchocerciasis affect millions worldwide, and there is a pressing need for new macrofilaricidal drugs that can kill adult filarial worms. nih.govnih.gov Recent research has identified a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as potent macrofilaricidal agents. nih.govnih.gov The synthesis of these complex molecules relies on building blocks that contain appropriately functionalized pyridine rings. researchgate.net

The synthetic pathways to these 1,2,4-thiadiazole (B1232254) cores often involve the cyclization of an amidine with an isothiocyanate. researchgate.net The required pyridine-containing amidine is typically formed from a corresponding pyridine carbonitrile via the Pinner reaction. Here, this compound can be a valuable starting material. It can be converted to the corresponding 6-isopropylpyridine-3-carbonitrile through a two-step process: oxidation of the alcohol to an aldehyde, followed by conversion of the aldehyde to a nitrile. This nitrile is a key intermediate for producing the amidine necessary for the thiadiazole ring formation, thereby enabling the introduction of the 6-isopropylpyridine moiety into potential new macrofilaricidal drug candidates. Research into related structures, such as 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine, further underscores the importance of pyridinyl-thiadiazole scaffolds in medicinal chemistry. researchgate.net

Potential Synthetic Applications in Heterocycle Synthesis

| Target Scaffold | Key Synthetic Strategy | Role of this compound |

|---|---|---|

| Pyrrolo[2,3-b]pyridine | Multi-step synthesis involving substituted pyridine intermediates | Precursor to aminopyridine or halopyridine derivatives for subsequent cyclization |

| Imidazo[1,2-a]pyridine | Groebke–Blackburn–Bienaymé Reaction (GBB-3CR) | Oxidized to 6-isopropylnicotinaldehyde for use as the aldehyde component |

| Thiadiazol-5-amine | Cyclization of a pyridine-amidine with an isothiocyanate | Precursor to 6-isopropylpyridine-3-carbonitrile to form the required amidine |

The utility of the pyridin-3-yl methanol framework extends to the synthesis of a variety of other multicyclic systems. Research on related 6-arylated-pyridin-3-yl methanol derivatives demonstrates the versatility of this core structure. researchgate.net Techniques such as the Suzuki-Miyaura cross-coupling reaction can be employed to attach various aryl or heteroaryl groups at the 6-position of the pyridine ring, starting from a halogenated precursor. This approach allows for the creation of complex biaryl and heterobiaryl systems. By first modifying the 6-position of a suitable pyridine precursor and then introducing or manipulating the 3-hydroxymethyl group, chemists can access a wide range of structurally diverse molecules with potential applications in materials science and medicinal chemistry.

Application in Organocatalysis and Desymmetrization Reactions (as part of more complex ligands/catalysts)

Chiral pyridine derivatives are a cornerstone in the field of asymmetric catalysis, where they frequently form the backbone of ligands that coordinate to metal centers or act as organocatalysts themselves. The steric and electronic properties of substituents on the pyridine ring are crucial for inducing enantioselectivity in chemical reactions.

While specific applications of this compound in published organocatalysis research are not prominent, its structure possesses features that are highly desirable for the development of new chiral ligands and catalysts. The isopropyl group provides significant steric bulk, which can be exploited to create a well-defined chiral pocket around a catalytic center. The hydroxymethyl group serves as a convenient point of attachment for linking the pyridine scaffold to other molecular fragments or for introducing other functional groups. Through resolution of its enantiomers or by its incorporation into larger, inherently chiral molecules, this compound is a promising candidate for designing novel ligands for asymmetric transformations, including desymmetrization reactions where a catalyst selectively transforms one of two identical functional groups in a prochiral molecule.

Role in the Development of Ligands for Coordination Chemistry and Material Science Precursors

Pyridine-based ligands are fundamental in coordination chemistry, capable of binding to a vast range of metal ions to form stable complexes with diverse geometries, electronic properties, and reactivity. researchgate.net These complexes are at the heart of numerous applications, from catalysis to the development of functional materials with specific magnetic or photoluminescent properties. mdpi.com

This compound is well-suited to act as a ligand. The nitrogen atom of the pyridine ring is a classic Lewis basic donor site, while the oxygen atom of the hydroxymethyl group can also coordinate to a metal center, potentially allowing the molecule to function as a bidentate chelating ligand. The formation of a stable five-membered chelate ring can enhance the stability of the resulting metal complex. The air- and moisture-stability of many pyridine-based ligands makes them particularly attractive for practical applications. rsc.org The synthesis of related structures, such as 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine, demonstrates how isopropyl-substituted pyridine building blocks are used to construct more complex tridentate ligands for creating transition metal (II) complexes. mdpi.com These complexes are precursors for developing new materials and catalysts, and the principles can be extended to ligands derived from this compound.

Lack of Publicly Available Research on this compound in Photoactive and Optoelectronic Compound Synthesis

A comprehensive review of scientific literature and research databases reveals a significant gap in the documented applications of this compound as a building block for photoactive and optoelectronic organic compounds. Despite the broad interest in pyridine derivatives for such applications, specific research detailing the use of this particular isopropyl-substituted pyridinyl methanol is not publicly available.

This absence of data prevents the creation of a detailed report on its role as a precursor in this context. Consequently, there are no established research findings or data tables to present regarding the photophysical or optoelectronic properties of compounds derived from this compound.

It is important to note that the lack of published research does not definitively mean that this compound has no potential in these areas. It may be that its synthesis and application are part of proprietary, unpublished research or that its potential has not yet been explored by the academic or industrial research communities.

Until such research is conducted and published, any discussion on the application of this compound in the synthesis of photoactive and optoelectronic compounds would be purely speculative and fall outside the scope of a scientifically accurate and evidence-based article.

Structural and Conformational Analysis of 6 Isopropylpyridin 3 Yl Methanol

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for deducing the structural formula of a molecule. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (IR and Raman) provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment and connectivity of atoms, advanced two-dimensional (2D) NMR techniques are crucial for unambiguously assigning all signals and for probing through-space correlations, which are vital for conformational analysis.

For (6-Isopropylpyridin-3-yl)methanol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methanolic proton, the methylene (B1212753) protons, and the protons of the isopropyl group. The aromatic region will display characteristic coupling patterns that confirm the substitution pattern of the pyridine ring. The isopropyl group will present as a septet for the CH proton and a doublet for the two methyl groups.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the connectivity. A COSY spectrum would show correlations between the coupled protons, for instance, between the septet of the isopropyl CH and the doublet of the isopropyl methyl groups. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.

To investigate the conformational preferences, particularly the orientation of the isopropyl and hydroxymethyl groups relative to the pyridine ring, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. docbrown.info The NOESY experiment detects through-space interactions between protons that are in close proximity (typically within 5 Å). docbrown.info For this compound, NOESY could reveal correlations between the protons of the isopropyl group and the proton at the C2 or C4 position of the pyridine ring, providing insights into the rotational barrier and preferred conformation of the isopropyl group. Similarly, NOE signals between the methylene protons of the hydroxymethyl group and the aromatic protons at C2 and C4 would help to define the orientation of this substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted data based on analogous structures and computational models)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~8.4 | d | ~2.5 |

| H-4 | ~7.7 | dd | ~8.0, 2.5 |

| H-5 | ~7.2 | d | ~8.0 |

| CH₂OH | ~4.7 | s | - |

| CH (isopropyl) | ~3.1 | sept | ~7.0 |

| CH₃ (isopropyl) | ~1.3 | d | ~7.0 |

| OH | Variable | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on analogous structures and computational models)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | ~148 |

| C-3 | ~135 |

| C-4 | ~133 |

| C-5 | ~120 |

| C-6 | ~163 |

| CH₂OH | ~63 |

| CH (isopropyl) | ~34 |

| CH₃ (isopropyl) | ~22 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₉H₁₃NO), the exact mass can be calculated and compared to the experimentally determined value. This confirmation is a crucial step in the structural elucidation process. Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. The fragmentation pattern observed in the mass spectrum can also provide structural information, for example, the loss of the hydroxymethyl group or parts of the isopropyl group.

Table 3: Predicted HRMS Data for this compound (Predicted data based on isotopic abundances)

| Ion | Molecular Formula | Calculated m/z |

| [M]⁺ | C₉H₁₃NO | 151.0997 |

| [M+H]⁺ | C₉H₁₄NO⁺ | 152.1070 |

| [M+Na]⁺ | C₉H₁₃NNaO⁺ | 174.0889 |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic isopropyl and methylene groups would appear in the 2850-3100 cm⁻¹ region. Characteristic aromatic C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ range. The C-O stretching of the primary alcohol would likely be observed around 1050 cm⁻¹.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the pyridine ring and the C-C bonds of the isopropyl group would be expected to show strong signals in the Raman spectrum.

Table 4: Predicted Vibrational Frequencies for this compound (Predicted data based on analogous structures and computational models)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| O-H stretch (H-bonded) | 3200-3600 | IR |

| Aromatic C-H stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H stretch | 2850-3000 | IR, Raman |

| Aromatic C=C/C=N stretch | 1400-1600 | IR, Raman |

| CH₂ bend | ~1450 | IR |

| C-O stretch (primary alcohol) | 1000-1080 | IR |

Crystallographic Studies for Solid-State Molecular Architecture

While spectroscopic methods provide invaluable information about the structure in solution or the gas phase, X-ray crystallography offers a precise and unambiguous determination of the molecular structure in the solid state.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine the precise bond lengths, bond angles, and torsion angles of the molecule. This data would provide definitive information on the planarity of the pyridine ring and the exact conformation of the isopropyl and hydroxymethyl substituents in the solid state. Computational DFT studies on related pyridinyl methanol (B129727) derivatives have been used to predict such geometric parameters, which can be compared with experimental findings. researchgate.net

Table 5: Predicted Bond Lengths and Angles for this compound (Predicted data based on DFT calculations of analogous structures)

| Bond/Angle | Predicted Value |

| C-C (pyridine) | ~1.39 Å |

| C-N (pyridine) | ~1.34 Å |

| C-C (isopropyl) | ~1.54 Å |

| C-O (methanol) | ~1.43 Å |

| C-C-N (pyridine) | ~123° |

| C-C-C (pyridine) | ~118° |

| C-C-O (methanol) | ~112° |

Polymorphism, the ability of a compound to exist in more than one crystalline form, can have significant implications for its physical properties. An investigation into the crystallization of this compound under various conditions (e.g., different solvents, temperatures) could reveal the existence of polymorphs. Each polymorph would have a unique crystal packing arrangement, leading to different melting points, solubilities, and stabilities.

Conformational Preferences and Dynamics of the Isopropyl and Hydroxymethyl Substituents

The conformation of this compound is primarily determined by the orientation of the isopropyl and hydroxymethyl groups relative to the pyridine ring. These orientations are not fixed but are in a dynamic state, characterized by torsional motion around the single bonds connecting them to the ring. The stability of different conformations is governed by a delicate balance between torsional strain, steric hindrance, and potential intramolecular interactions.

The rotation of alkyl groups attached to an aromatic ring is not entirely free but is hindered by an energy barrier. This rotational barrier is influenced by the nature of the substituent and the electronic properties of the ring. For alkyl-substituted pyridines, the presence of the nitrogen atom in the ring significantly alters the potential energy surface for rotation compared to their benzene (B151609) analogues. colostate.edu

The rotational barrier for an isopropyl group is generally expected to be higher than that of a methyl group due to its larger size and the presence of two methyl groups that increase steric interactions during rotation. The rotation of the hydroxymethyl group is also subject to a torsional barrier, which will be influenced by its ability to form intramolecular interactions.

Table 1: Comparison of Rotational Barriers for Methyl Groups on Aromatic Rings

| Molecule | Method | Rotational Barrier (cal/mol) | Reference |

| Toluene (B28343) | Experiment | ~10 | colostate.edu |

| 2-Methylpyridine (B31789) | Microwave Spectroscopy | 258 | colostate.edu |

| 2-Methylpyridine | MOPAC 5/PM3 Calculation | 54 | colostate.edu |

| 4-Picoline | Experiment | 13.7 | colostate.edu |

| 4-Picoline | Ab initio Calculation | 14 | colostate.edu |

This table illustrates the effect of the pyridine nitrogen on the rotational barrier of a methyl group. A similar, likely more pronounced, effect would be anticipated for the larger isopropyl group.

The preferred conformation of this compound is strongly influenced by a combination of steric and electronic intramolecular interactions.

Steric Effects: The primary steric interaction arises from the bulky isopropyl group at the 6-position, adjacent to the ring nitrogen. This group can sterically hinder the rotation of the hydroxymethyl group at the 3-position. The size of the isopropyl group will likely dictate a preferred orientation that minimizes clashes with the pyridine ring and the adjacent hydroxymethyl substituent. Steric hindrance is a well-documented factor in determining the structure and reactivity of substituted pyridines. acs.orgchinesechemsoc.org The interplay of steric demands can lead to specific, low-energy conformations dominating the molecular population.

Intramolecular Hydrogen Bonding: A key feature of this compound is the potential for intramolecular hydrogen bonding. The hydroxyl group of the hydroxymethyl substituent can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. cambridgemedchemconsulting.com The formation of such a hydrogen bond would create a temporary ring system, significantly stabilizing a specific conformation where the hydroxymethyl group is oriented towards the nitrogen atom. cambridgemedchemconsulting.comnih.gov

The feasibility of this interaction depends on the geometry and distance between the donor and acceptor atoms. cambridgemedchemconsulting.com In the case of this compound, the formation of a six-membered intramolecularly hydrogen-bonded ring is plausible (N···H-O-CH2-). This type of interaction is known to stabilize particular ligand conformations and can influence physicochemical properties by masking polar groups. cambridgemedchemconsulting.com While direct experimental evidence for this specific molecule is lacking, studies on other molecules with similar functionalities, such as quinolone carboxylic acid derivatives, have shown that intramolecular hydrogen bonds play a crucial role in structural stabilization. mdpi.com The strength of this potential hydrogen bond would be a critical factor in determining the rotational position of the hydroxymethyl group, potentially overriding purely steric considerations.

Table 2: Potential Intramolecular Interactions in this compound

| Interaction Type | Groups Involved | Description | Potential Consequence |

| Steric Hindrance | Isopropyl group vs. Pyridine ring/Hydroxymethyl group | Repulsive interaction due to spatial overlap of electron clouds. | Restricts rotation of the isopropyl group and influences the orientation of the hydroxymethyl group. acs.orgchinesechemsoc.org |

| Intramolecular Hydrogen Bond | Hydroxyl (-OH) group and Pyridine Nitrogen (N) | Attractive interaction between the hydrogen of the hydroxyl group and the lone pair of electrons on the nitrogen. | Stabilizes a conformation where the hydroxymethyl group is oriented toward the nitrogen, forming a pseudo-six-membered ring. cambridgemedchemconsulting.comnih.gov |

| Dipole-Dipole Interactions | C-N, C-O, and C-H bonds | Electrostatic interactions between polar bonds within the molecule. | Contributes to the overall conformational energy landscape. |

Theoretical and Computational Studies of 6 Isopropylpyridin 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the behavior of (6-Isopropylpyridin-3-yl)methanol at the molecular level. These calculations provide a detailed picture of the molecule's electronic framework and its inherent properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G*, can predict bond lengths, bond angles, and dihedral angles. mostwiedzy.plresearchgate.net This process of geometry optimization seeks the lowest energy conformation on the potential energy surface, providing a foundational structure for further property calculations. The choice of functional and basis set is crucial, with studies on similar pyridine (B92270) derivatives suggesting that methods like B3LYP offer a good balance of computational cost and accuracy for geometric parameters. mostwiedzy.plresearchgate.net For instance, in a study of pyridine derivatives, the B3LYP/6-31G(d) level of theory was used to successfully optimize structures and investigate their properties. researchgate.net

Ab Initio Methods for High-Accuracy Property Predictions

For more precise predictions of electronic properties, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed. acs.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide highly accurate values for properties like dipole moment, polarizability, and ionization potential. mostwiedzy.pldovepress.com For substituted pyridines, ab initio calculations have been used to study their electronic structure and properties. acs.org The choice of method and basis set significantly impacts the accuracy of these predictions. For example, while Koopmans' theorem provides a simple estimate of the ionization potential from the highest occupied molecular orbital (HOMO) energy, more accurate values are obtained using the ∆E method, which calculates the energy difference between the neutral molecule and its cation. dovepress.com

Analysis of Molecular Orbitals and Electron Density Distribution

The electronic behavior of this compound is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-deficient regions of the molecule. In pyridine and its derivatives, the nitrogen atom is typically an electron-rich site, influencing the molecule's interaction with electrophiles and its hydrogen bonding capabilities. libretexts.orgslideshare.net The lone pair of electrons on the sp2-hybridized nitrogen atom resides in an orbital in the plane of the ring and is readily available for protonation or coordination to metal ions. libretexts.org The analysis of molecular orbitals can also elucidate the nature of electronic transitions, such as n→π* and π→π* transitions, which are responsible for the molecule's UV-Vis absorption characteristics. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations typically focus on a single, optimized geometry, molecules in reality are dynamic entities. Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of this compound and the influence of its environment over time. These simulations model the movement of atoms by solving Newton's equations of motion, offering insights into the flexibility of the isopropyl and hydroxymethyl groups and the potential for intramolecular interactions.

Reaction Mechanism Predictions and Energy Barrier Calculations for Synthetic Transformations

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions and predicting their feasibility. For the synthesis of this compound, theoretical methods can be used to investigate potential reaction pathways. scielo.br By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energy barrier for each step of a proposed mechanism. scielo.br

DFT calculations are commonly employed to map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This allows for the comparison of different synthetic routes and the identification of the most energetically favorable pathway. For example, in the synthesis of substituted pyridines, computational studies have been used to simulate the reaction progress and calculate thermodynamic properties like enthalpy and Gibbs free energy to understand the reaction mechanism. nih.gov Such calculations can provide insights into the role of catalysts, the effect of substituents, and the regioselectivity of reactions. scielo.brnih.gov

Predictive Modeling of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for its characterization and for interpreting experimental spectra.

One of the most powerful applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. github.iouncw.edu By calculating the magnetic shielding tensors of the different nuclei (¹H and ¹³C) in the molecule, it is possible to predict their chemical shifts. uncw.eduyoutube.com These calculations are typically performed on the optimized geometry of the molecule, and the results can be improved by considering conformational averaging and solvent effects. uncw.eduplos.org The Gauge-Including Atomic Orbital (GIAO) method is a common approach for predicting NMR chemical shifts. uncw.edu Comparing the predicted spectrum with the experimental one can aid in the structural elucidation and assignment of signals. youtube.com

In addition to NMR, computational methods can also predict infrared (IR) spectra by calculating the vibrational frequencies and their corresponding intensities. This is achieved by performing a frequency calculation on the optimized geometry, which provides information about the characteristic vibrational modes of the molecule, such as the O-H stretch of the alcohol, the C-H stretches of the alkyl and aromatic groups, and the ring vibrations of the pyridine core.

Advanced Research Directions and Emerging Opportunities for 6 Isopropylpyridin 3 Yl Methanol

The unique structural attributes of (6-isopropylpyridin-3-yl)methanol, featuring a sterically significant isopropyl group at the 6-position and a reactive hydroxymethyl group at the 3-position of the pyridine (B92270) ring, position it as a valuable building block in medicinal chemistry and materials science. Ongoing research is focused on leveraging these features to unlock new synthetic pathways, create novel materials, and develop advanced applications. This article explores the emerging research frontiers for this compound, from stereoselective synthesis to its integration into cutting-edge continuous manufacturing processes.

Q & A

Q. Example Workflow :

Replicate assays under controlled conditions.

Apply bootstrapping (e.g., 95% CIs) to quantify uncertainty.

Use SEM to isolate confounding factors (e.g., solvent interactions).

How do steric effects of the isopropyl group influence the compound’s reactivity?

Advanced Methodological Answer:

The isopropyl group’s bulkiness impacts:

- Stereoelectronic Effects : Electron-donating isopropyl groups stabilize positive charges during electrophilic substitution but hinder nucleophilic attack due to steric crowding.

- Crystal Packing : X-ray data for analogs like (6-Methyl-3-pyridinyl)methanol show reduced packing efficiency compared to non-bulky derivatives, affecting solubility .

- Catalytic Interactions : In hydrogenation reactions, steric hindrance reduces catalyst accessibility, lowering turnover rates.

Q. Experimental Design :

- Compare reaction kinetics of this compound with less bulky analogs (e.g., 6-methyl derivatives).

- Monitor byproducts via GC-MS to identify steric-driven side reactions.

What chromatographic methods are optimal for analyzing this compound and its impurities?

Methodological Answer:

Reverse-phase HPLC or GC-MS is preferred, with parameters optimized via experimental design:

- pH and Methanol Content : A central composite design (Fig. 2 in ) models retention behavior, balancing resolution and run time. For pyridine derivatives, pH 6.5–7.0 and 60–70% methanol achieve baseline separation .

- Column Selection : C18 columns with 3.5 µm particles enhance peak symmetry for polar analytes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.